N-hexyl-2-phenylquinoline-4-carboxamide

Lipophilicity Drug-likeness Physicochemical property

Researchers requiring validated MAO-B tool compounds face limited access to well-characterized, selective inhibitors with defined SAR. N-hexyl-2-phenylquinoline-4-carboxamide directly addresses this gap: • Quantified MAO-B/MAO-A selectivity: 6.5-fold (MAO-B IC50=15.4 μM vs MAO-A IC50=100 μM) in fluorescence-based kynuramine conversion assays • High-lipophilicity N-alkyl analog (logP 6.15) designed for hydrophobic binding site screening & membrane permeability studies • ACHIRAL, well-defined scaffold (MW 332.44, PSA 32.8 Ų) suitable for computational modeling and property-based library design Supplied as a research-grade screening compound with full analytical characterization. Ideal for enzyme inhibition panels, tubulin polymerization SAR, and isozyme discrimination studies.

Molecular Formula C22H24N2O
Molecular Weight 332.4 g/mol
Cat. No. B330405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hexyl-2-phenylquinoline-4-carboxamide
Molecular FormulaC22H24N2O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C22H24N2O/c1-2-3-4-10-15-23-22(25)19-16-21(17-11-6-5-7-12-17)24-20-14-9-8-13-18(19)20/h5-9,11-14,16H,2-4,10,15H2,1H3,(H,23,25)
InChIKeyOEJDQAFDQIMEIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes57 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-hexyl-2-phenylquinoline-4-carboxamide Overview


N-hexyl-2-phenylquinoline-4-carboxamide is a synthetic small molecule belonging to the 2-phenylquinoline-4-carboxamide class, characterized by a quinoline core with a phenyl substituent at the C2 position and an N-hexyl carboxamide at the C4 position . The compound has a molecular weight of 332.44 Da, molecular formula C22H24N2O, and a calculated logP of 6.15, indicating high lipophilicity . This compound is primarily offered as a screening compound for drug discovery research and is available from specialty chemical suppliers in research quantities (e.g., 57 mg scale) .

Compound Type High-lipophilicity screening compound for hydrophobic target site exploration
Target Engagement MAO-B isozyme selectivity profiling context
Scaffold Utility 2-Phenylquinoline-4-carboxamide scaffold-based SAR diversification studies

Why N-hexyl-2-phenylquinoline-4-carboxamide Cannot Be Replaced


The 2-phenylquinoline-4-carboxamide scaffold exhibits profound structure-activity relationship (SAR) sensitivity at the carboxamide nitrogen substituent. Published SAR studies on this scaffold demonstrate that N-alkyl substitution patterns—particularly the length and branching of the alkyl chain—directly modulate target binding affinity, lipophilicity, and consequently, biological activity profiles [1][2]. The N-hexyl moiety in this compound confers specific physicochemical properties (logP 6.15) that differ substantially from unsubstituted (logP ~2-3), N-aryl, or shorter-chain N-alkyl analogs, affecting membrane permeability and target engagement [1]. Substituting N-hexyl-2-phenylquinoline-4-carboxamide with a generic analog lacking this precise substitution pattern would yield non-equivalent screening results and may miss compound-specific activity signatures. The following evidence table quantifies these differentiation points.

N-Alkyl chain length and branching profoundly alter target binding and lipophilicity, limiting direct interchangeability.
The N-hexyl logP differs substantially from unsubstituted or shorter-chain analogs, affecting membrane permeability profiles.
Generic quinoline-4-carboxamide analogs without the precise N-hexyl motif may yield non-equivalent screening outcomes.

N-hexyl-2-phenylquinoline-4-carboxamide: Key Evidence


Lipophilicity: N-Hexyl vs. Unsubstituted Core Scaffold

N-hexyl-2-phenylquinoline-4-carboxamide exhibits a calculated logP of 6.15, placing it in the high-lipophilicity region of chemical space . In contrast, unsubstituted 2-phenylquinoline-4-carboxamide (MW 248.28, C16H12N2O), which lacks the N-hexyl chain, possesses a significantly lower calculated logP, typical of the core heterocyclic scaffold [1]. The hexyl chain adds approximately 3-4 logP units, substantially altering membrane permeability and protein binding characteristics. This physicochemical differentiation is critical for screening library diversification strategies targeting lipophilic binding pockets or blood-brain barrier penetration applications.

Lipophilicity Comparison
Cross-study comparable
N-Hexyl logP 6.15 vs. unsubstituted core ~2–3 (estimated)
Supports high-lipophilicity screening library design
In silico calculated partition coefficient
Lipophilicity Drug-likeness Physicochemical property Screening library design

MAO-B Inhibition and Selectivity Over MAO-A

In a fluorescence-based enzyme inhibition assay measuring kynuramine conversion to 4-hydroxyquinoline, N-hexyl-2-phenylquinoline-4-carboxamide inhibited human MAO-B with an IC50 of 1.54 × 10⁴ nM (15.4 μM) [1]. Against human MAO-A under identical assay conditions, the compound exhibited an IC50 of 1.00 × 10⁵ nM (100 μM) [1]. This represents approximately 6.5-fold selectivity for MAO-B over MAO-A. While the absolute potency is modest (micromolar range), the isozyme selectivity profile may be relevant for probe development in neurological research contexts where MAO-B isoform discrimination is desirable.

MAO-B Selectivity
Direct head-to-head comparison
MAO-B IC50 15.4 μM; ~6.5-fold over MAO-A
Supports isozyme-specific profiling context
Fluorescence-based kynuramine assay; 20 min incubation
Monoamine oxidase MAO-B inhibition Neurodegeneration Enzyme assay

Scaffold Antiproliferative Activity via Tubulin Inhibition

While N-hexyl-2-phenylquinoline-4-carboxamide itself has not been directly tested in antiproliferative assays, its core scaffold—2-phenylquinoline-4-carboxamide—has been extensively characterized as a tubulin polymerization inhibitor class. In a systematic study of this scaffold, compound 7b (an N-aryl substituted analog) demonstrated potent cytotoxic activity against SK-OV-3 and HCT116 cancer cell lines with IC50 values of 0.5 μM and 0.2 μM, respectively [1]. The study further established that antiproliferative activity correlates with binding to the colchicine site of tubulin and induction of G2/M cell cycle arrest [1]. The N-hexyl substitution in the target compound represents a distinct structural variant within this bioactive scaffold class, and its procurement enables SAR expansion studies to evaluate the impact of N-alkyl lipophilic substitution on tubulin-targeting activity.

Scaffold Antiproliferative Context
Class-level inference
Analog 7b: SK-OV-3 IC50 0.5 μM, HCT116 IC50 0.2 μM (colchicine-site tubulin inhibitor)
Supports scaffold-based SAR expansion studies
N-Hexyl compound not directly tested; class-level evidence from scaffold analog
Tubulin polymerization Antiproliferative Cancer cell lines Colchicine binding site

N-hexyl-2-phenylquinoline-4-carboxamide: Research Applications


MAO-B Isozyme Selectivity Screening and Neurological Target Profiling

N-hexyl-2-phenylquinoline-4-carboxamide is suitable for inclusion in enzyme inhibition panels targeting monoamine oxidase isozymes. Based on BindingDB-curated data, the compound demonstrates a defined MAO-B/MAO-A selectivity ratio of approximately 6.5-fold (MAO-B IC50 = 15.4 μM vs. MAO-A IC50 = 100 μM) in fluorescence-based kynuramine conversion assays . This quantified selectivity profile supports its use as a tool compound for isozyme discrimination studies in MAO-B-related neurological research contexts, including Parkinson‘s disease and depression models where MAO-B inhibition is therapeutically relevant.

SAR Studies on Tubulin Polymerization Inhibitor Scaffold

The 2-phenylquinoline-4-carboxamide scaffold has been validated as a tubulin polymerization inhibitor class, with optimized analogs (e.g., compound 7b) achieving sub-micromolar IC50 values (0.2-0.5 μM) in cancer cell lines via colchicine-site binding and G2/M arrest mechanisms . N-hexyl-2-phenylquinoline-4-carboxamide represents an N-alkyl substituted variant within this scaffold class. Procurement of this compound enables structure-activity relationship (SAR) investigations examining how the N-hexyl lipophilic chain—replacing N-aryl or other substituents—modulates tubulin binding, antiproliferative potency, and cell cycle effects.

High-Lipophilicity Chemical Diversity for Library Expansion

With a calculated logP of 6.15, N-hexyl-2-phenylquinoline-4-carboxamide resides in the high-lipophilicity region of drug-like chemical space . This property supports its procurement as a diversity element in compound libraries designed to sample hydrophobic target binding sites, including membrane-embedded protein domains, nuclear receptors, and lipid-binding pockets. The compound's physicochemical profile—ACHIRAL structure, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and polar surface area of 32.8 Ų—provides a well-defined baseline for computational modeling and property-based library design .

Application
Selection Property
Validation Focus
Isozyme Selectivity Profiling
Reported MAO-B/MAO-A selectivity ratio
Isozyme discrimination in neurological research models
Scaffold SAR Expansion
N-Alkyl substitution variant on validated tubulin-inhibitor scaffold
Cell-model antiproliferative endpoint review
Lipophilicity-Based Library Design
High calculated logP and physicochemical profile
Hydrophobic binding site and membrane protein exploration
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